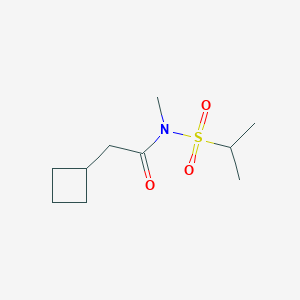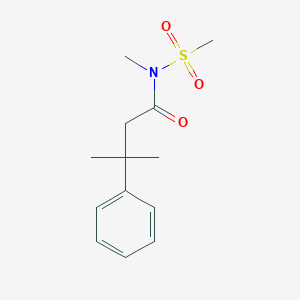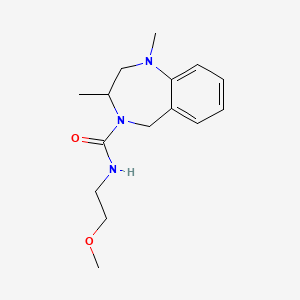
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
作用機序
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across cell membranes. This leads to a decrease in fluid secretion and an increase in mucus viscosity, which can help alleviate symptoms of CF and other diseases.
Biochemical and Physiological Effects:
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway inflammation, improvement of mucociliary clearance, and modulation of pancreatic secretion and male fertility. It has also been shown to have anti-inflammatory and anti-bacterial properties.
実験室実験の利点と制限
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for CFTR inhibition, its ability to improve mucociliary clearance, and its anti-inflammatory properties. However, it also has some limitations, including potential off-target effects and the need for further optimization for use in clinical applications.
将来の方向性
There are several future directions for research on 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and related compounds. These include the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other diseases such as chronic obstructive pulmonary disease and asthma, and the exploration of combination therapies with CFTR modulators and other drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and its potential clinical applications.
合成法
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-pyridinecarbonitrile with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy.
科学的研究の応用
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been widely used in scientific research to investigate the role of CFTR in various physiological processes and diseases. It has been shown to inhibit CFTR-mediated chloride transport in human airway epithelial cells, leading to improved mucociliary clearance and reduced inflammation in CF patients. 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has also been used to study the role of CFTR in sweat gland function, pancreatic secretion, and male fertility.
特性
IUPAC Name |
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3O2S/c14-9-2-4-12(19-7-9)20-23(21,22)10-3-1-8(6-18)11(5-10)13(15,16)17/h1-5,7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNQNEXQUCSGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)




![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)